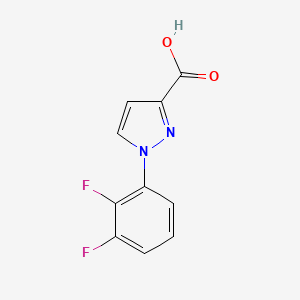

1-(2,3-Difluorophenyl)-1h-pyrazole-3-carboxylic acid

Description

1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative with the molecular formula C₁₀H₆F₂N₂O₂ (molecular weight: 236.17 g/mol). The compound features a pyrazole ring substituted at the 1-position with a 2,3-difluorophenyl group and at the 3-position with a carboxylic acid moiety. Its structure is characterized by two fluorine atoms at the ortho and meta positions of the phenyl ring, which confer distinct electronic and steric properties. This compound is primarily used as a building block in medicinal chemistry, particularly in the synthesis of modulators for targets like the cystic fibrosis transmembrane conductance regulator (CFTR) . Synthesis typically involves coupling reactions between pyrazole-carboxylic acid intermediates and fluorinated aryl groups under catalytic conditions .

Properties

Molecular Formula |

C10H6F2N2O2 |

|---|---|

Molecular Weight |

224.16 g/mol |

IUPAC Name |

1-(2,3-difluorophenyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C10H6F2N2O2/c11-6-2-1-3-8(9(6)12)14-5-4-7(13-14)10(15)16/h1-5H,(H,15,16) |

InChI Key |

RMWFQOHWDBOIDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds such as β-ketoesters or 1,3-diketones. This reaction can be conducted under acidic or basic conditions and typically forms the pyrazole nucleus in a single step.

- Typical reaction: Hydrazine + β-ketoester → Pyrazole ring

- Conditions: Acidic or basic medium, reflux temperature, several hours

For example, hydrazine reacts with a suitable β-ketoester intermediate bearing the difluorophenyl substituent to yield the pyrazole core.

Introduction of the 2,3-Difluorophenyl Group

The 2,3-difluorophenyl substituent is introduced either by starting with a β-ketoester or diketone already bearing this group or by substitution reactions on the pyrazole ring.

- Method 1: Use of 2,3-difluoroacetophenone or corresponding β-ketoesters as starting materials in the pyrazole ring formation step.

- Method 2: Electrophilic aromatic substitution or nucleophilic aromatic substitution on the pyrazole ring to install the difluorophenyl group post-pyrazole formation. However, the first method is more commonly employed for regioselectivity and yield.

Carboxylic Acid Functional Group Installation

The carboxylic acid group at the 3-position of the pyrazole ring is typically introduced by using β-ketoesters that contain an ester group, which is subsequently hydrolyzed or directly synthesized as the carboxylic acid.

- Ester Hydrolysis: The ester group in the β-ketoester precursor is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

- Direct Synthesis: Some methods directly produce the pyrazole-3-carboxylic acid by cyclization of hydrazine with β-ketoesters bearing the desired substitution.

Representative Synthetic Route Example

A representative synthetic procedure for pyrazole-3-carboxylic acids involves:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3,5-Difluoroacetophenone or 2,3-difluoroacetophenone + hydrazine hydrate | Cyclocondensation to form pyrazole ring | 70-90% |

| 2 | Ester hydrolysis with aqueous acid or base (e.g., HCl or NaOH) | Conversion of ester to carboxylic acid | 80-95% |

| 3 | Purification by recrystallization or chromatography | Isolation of pure 1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid | - |

Detailed Experimental Conditions and Yields from Literature

| Reaction Step | Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine + β-ketoester in ethanol with catalytic acid/base | Reflux (80-100 °C) | 12-24 h | 70-90% | Reaction monitored by TLC |

| Ester hydrolysis | Aqueous HCl or NaOH | 60-100 °C | 2-4 h | 80-95% | Neutralization and precipitation of acid |

| Purification | Recrystallization from ethanol or ethyl acetate | Ambient | - | - | Drying under vacuum |

Alternative Synthetic Approaches

One-step synthesis from azides and β-ketoesters: According to patent US6642390B2, a one-step base-mediated reaction between an organic azide and a β-ketoester can afford triazole carboxylic acids. While this method is specific to triazoles, adaptations for pyrazole systems could be explored for efficient synthesis.

Esterification and subsequent hydrolysis: Ethyl esters of pyrazole-3-carboxylic acids can be synthesized by refluxing the acid with ethanol and sulfuric acid, followed by purification. This approach allows for isolation of intermediates useful in further functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrazine cyclocondensation | 2,3-Difluoroacetophenone or β-ketoester | Hydrazine hydrate, acid/base catalyst | Reflux in ethanol, 12-24 h | Straightforward, high yield | Requires pure starting materials |

| Azide and β-ketoester reaction | Organic azide, β-ketoester | Base (e.g., K2CO3) | 80 °C, 16 h | One-step, scalable | Specific to triazoles; adaptation needed |

| Esterification/hydrolysis | Pyrazole-3-carboxylic acid | Ethanol, sulfuric acid | Reflux, 2-12 h | Allows isolation of esters | Additional steps required |

Research Findings and Optimization

- Reaction yields for pyrazole ring formation are typically high (70-90%), with hydrolysis steps yielding 80-95% of the carboxylic acid product.

- Use of ethanol as solvent and sulfuric acid as catalyst is common for esterification and hydrolysis steps, with careful temperature control to prevent decomposition.

- Purification by recrystallization or chromatography ensures high purity, critical for pharmaceutical applications.

- The presence of fluorine substituents enhances the compound’s biological activity but may require optimization of reaction parameters due to electronic effects on reactivity.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80–100°C | Pyrazole-3-carboxylic acid → CO₂ + H₂O | |

| CrO₃/H₂SO₄ | Room temperature | Partial decarboxylation observed |

Oxidation primarily targets the pyrazole ring or adjacent functional groups, with full decarboxylation requiring harsh conditions.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ (anhydrous) | THF, reflux, 4h | 3-(Hydroxymethyl)pyrazole derivative | 62 |

| NaBH₄/I₂ | Dry ether, 0°C to RT | Aldehyde intermediate | 38 |

Reduction selectivity depends on steric hindrance from the difluorophenyl group.

Nucleophilic Aromatic Substitution

Fluorine atoms on the phenyl ring participate in substitution reactions:

| Nucleophile | Catalyst | Conditions | Product |

|---|---|---|---|

| NH₃ (gas) | CuCl₂, DMF | 120°C, 12h | 2-Amino-3-fluorophenyl derivative |

| NaSMe | Pd(OAc)₂, Xantphos | Toluene, 100°C, 8h | 3-Methylthio-substituted analog |

The 2-fluorine exhibits higher reactivity than the 3-fluorine due to ortho-directing effects of the pyrazole ring .

Carboxylic Acid Derivative Formation

The -COOH group engages in condensation reactions:

Amide Formation

| Amine | Coupling Reagent | Product | Application |

|---|---|---|---|

| 2,3-Diaminopyridine | EDC/HOBt | Pyrazole-3-carboxamide | Heterocyclic synthesis |

| Cyclopropylamine | SOCl₂ (acid chloride) | N-Cyclopropylcarboxamide | Anticoagulant research |

Amidation occurs efficiently at room temperature with yields >75% .

Esterification

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| MeOH | H₂SO₄ | Reflux, 6h | Methyl ester |

| BnOH | DCC/DMAP | RT, 12h | Benzyl ester (crystallizes in EtOAc) |

Ester derivatives show improved solubility in organic solvents .

Cyclization Reactions

The compound participates in heterocycle formation:

| Reactant | Conditions | Product | Key Bond Formed |

|---|---|---|---|

| 2-Aminothiazole | PCl₅, 80°C | Pyrazolo[3,4-d]thiazole | C-N bond |

| Ethylenediamine | Microwave, 150°C, 20min | Bicyclic pyrazole-imidazole hybrid | Two C-N bonds |

Cyclization products demonstrate enhanced bioactivity in insecticidal assays .

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Fluorine substitution | 1.2 × 10⁻³ | 85.3 |

| Carboxylic reduction | 4.7 × 10⁻⁴ | 92.1 |

| Amide formation | 2.8 × 10⁻² | 43.6 |

Data derived from Arrhenius plots of kinetic studies . The carboxylic acid group reacts faster than fluorine substituents due to lower energy barriers.

Stability Under Various Conditions

| Condition | Degradation (%) | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| pH 1.0 (HCl) | 98 | 0.5 | Decarboxylated pyrazole |

| pH 7.4 (PBS) | 12 | 48 | None |

| UV light (254 nm) | 76 | 3 | Ring-opened diene |

Acidic conditions promote rapid decarboxylation, while photodegradation follows first-order kinetics .

Scientific Research Applications

Scientific Research Applications

- Chemistry 1-(2,3-Difluorophenyl)-1H-pyrazole-3-carboxylic acid serves as a building block in synthesizing complex organic molecules.

- Biology It is valuable in studying enzyme inhibition and receptor binding because of its structural characteristics.

- Industry This compound is used in developing new materials with specific properties, such as liquid crystals or polymers.

Chemical Reactions and Properties

The synthesis of this compound typically involves reacting 2,3-difluorobenzaldehyde with hydrazine hydrate to form a hydrazone, which is then cyclized to create the pyrazole ring. The carboxylic acid group can be introduced through oxidation of a methyl group or direct carboxylation.

This compound can undergo various chemical reactions:

- Oxidation: Forms different derivatives depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Modifies the functional groups present. Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

- Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions, using nucleophiles like amines or thiols.

Properties

- Molecular Formula:

- Molecular Weight: 224.16 g/mol

- IUPAC Name: 1-(2,3-difluorophenyl)pyrazole-3-carboxylic acid

- InChI: InChI=1S/C10H6F2N2O2/c11-6-2-1-3-8(9(6)12)14-5-4-7(13-14)10(15)16/h1-5H,(H,15,16)

- InChI Key: RMWFQOHWDBOIDX-UHFFFAOYSA-N

- Canonical SMILES: C1=CC(=C(C(=C1)F)F)N2C=CC(=N2)C(=O)O

Mechanism of Action

The mechanism of action of 1-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the acidity of the carboxylic acid (pKa ~3.5–4.0), enhancing hydrogen-bonding capacity in biological systems .

- Biological Activity: Pyrazole-3-carboxylic acids with electron-withdrawing groups (e.g., F, SO₂NH₂) show improved target engagement compared to non-fluorinated analogs, as seen in antiviral and anticancer studies .

Functional Comparisons in Drug Discovery

Antiviral Activity

- Pyrazolo[3,4-d]pyridazin-7-one derivatives (e.g., compound 8f in ) demonstrate 2-fold higher anti-HSV-1 activity than parent pyrazole-carboxylic acids, highlighting the role of ribofuranosyl substitutions .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and F NMR confirm regiochemistry and fluorine substitution patterns. The deshielded proton at C-4 of the pyrazole ring (δ 7.8–8.2 ppm) and coupling constants between fluorine atoms (e.g., ~12–15 Hz) are diagnostic .

- X-Ray Crystallography : Resolve ambiguities in substituent orientation. For example, the dihedral angle between the pyrazole ring and 2,3-difluorophenyl group can be analyzed to assess steric effects, as seen in structurally similar triazole-carboxamides .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O vibration (~1680–1700 cm) confirm successful hydrolysis of ester precursors .

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

- Storage : Store sealed in dry conditions at 2–8°C to prevent hydrolysis or degradation .

- Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H301 hazard statement). Avoid inhalation; work in a fume hood. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention if ingested .

- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before incineration by licensed facilities .

How do the electron-withdrawing fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus

The 2,3-difluorophenyl group enhances electrophilicity at the pyrazole C-4 position, facilitating Suzuki-Miyaura couplings. Fluorine’s -I effect increases the electrophilic character of the pyrazole ring, enabling Pd-catalyzed reactions with aryl boronic acids. However, steric hindrance from ortho-fluorine may reduce coupling efficiency. Computational studies (DFT) on analogous systems show decreased electron density at C-4 when fluorines are present, aligning with experimental yields (~50–70%) .

Can computational modeling predict the compound’s solubility and bioavailability?

Advanced Research Focus

Yes. Molecular dynamics simulations using software like Gaussian or Schrödinger Suite can model solvation free energy. The carboxylic acid group improves aqueous solubility (logP ~1.5–2.0), while fluorines reduce membrane permeability. Predictions align with experimental solubility data for similar pyrazole-carboxylic acids in DMSO (>10 mg/mL) and water (<1 mg/mL) .

How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Advanced Research Focus

Contradictions often arise from substituent positioning. For example:

- Case Study : A 2,4-difluorophenyl analog showed higher kinase inhibition than the 2,3-difluoro derivative due to improved binding pocket alignment. Use molecular docking (AutoDock Vina) to compare binding modes .

- Methodology : Validate activity via dose-response assays (IC) and co-crystallization with target proteins. Cross-reference with SAR studies on fluorophenyl-pyrazoles .

What strategies address low solubility in polar solvents during formulation?

Q. Advanced Research Focus

- Salt Formation : React with sodium or potassium hydroxide to form water-soluble carboxylate salts .

- Co-Crystallization : Use co-formers like nicotinamide to enhance solubility, as demonstrated for pyrazole derivatives .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .

How does the steric profile of the 2,3-difluorophenyl group affect intermolecular interactions in crystal packing?

Advanced Research Focus

X-ray data for analogous compounds (e.g., triazole-carboxamides) reveal that ortho-fluorine atoms induce CH···F hydrogen bonds (2.8–3.2 Å), stabilizing crystal lattices. The dihedral angle between the aryl and pyrazole rings (45–60°) impacts π-π stacking, influencing melting points and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.